molecular formula C17H15ClN2O3 B353078 N-(4-chlorobenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 851988-91-5

N-(4-chlorobenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No.: B353078
CAS No.: 851988-91-5
M. Wt: 330.8g/mol
InChI Key: QKDOXNLQZUAUMU-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a synthetic benzoxazole derivative intended for research use in life sciences. Compounds based on the benzoxazole scaffold are of significant interest in medicinal chemistry due to their diverse biological activities. Related benzoxazole structures have been investigated for their potential as anticancer agents, with studies involving molecular docking to understand their binding affinities with specific cancer-related receptors . Furthermore, structurally similar compounds have demonstrated antinociceptive (pain-blocking) properties in pharmacological research, with some derivatives showing activity comparable to standard analgesic agents . The benzoxazole core is also frequently explored for antimicrobial applications, as certain derivatives exhibit antibacterial and antifungal activity against a range of Gram-positive and Gram-negative bacteria and fungi . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays. The chlorobenzyl and propanamide substituents on the core benzoxazolone structure may influence the compound's lipophilicity and electronic characteristics, which can be critical for optimizing interaction with biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c18-13-7-5-12(6-8-13)11-19-16(21)9-10-20-14-3-1-2-4-15(14)23-17(20)22/h1-8H,9-11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDOXNLQZUAUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by relevant research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C16H13ClN2O3\text{C}_{16}\text{H}_{13}\text{Cl}\text{N}_2\text{O}_3

This formula indicates the presence of a chlorobenzyl group and a benzoxazole moiety, which are crucial for its biological activity.

Anticancer Activity

Research has shown that compounds containing benzoxazole derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that similar benzoxazole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:
A study evaluated the cytotoxic effects of related benzoxazole compounds on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. Specifically, compounds with electron-withdrawing groups like chlorine showed enhanced activity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. The presence of the benzoxazole ring is known to contribute to antibacterial and antifungal activities.

Research Findings:
In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, indicating effective inhibition of bacterial growth. For example, the compound demonstrated an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

Neuroprotective Effects

Recent research has explored the neuroprotective potential of benzoxazole derivatives. These compounds can modulate neuroinflammatory pathways and exhibit antioxidant properties.

Case Study:
In a model of neurodegeneration, this compound was found to reduce oxidative stress markers and improve cognitive function in animal models. The compound's ability to inhibit acetylcholinesterase (AChE) was also noted, suggesting potential benefits in Alzheimer's disease treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications in the benzoxazole structure significantly influence biological activity. Electron-withdrawing groups enhance potency by increasing lipophilicity and improving binding affinity to biological targets.

Modification Effect on Activity
Chlorine SubstitutionIncreases anticancer activity
Benzyl Group PresenceEnhances antimicrobial properties
Oxo Group at Position 2Contributes to neuroprotective effects

Scientific Research Applications

N-(4-chlorobenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been investigated for its potential therapeutic effects against various diseases. The following sections summarize key findings regarding its applications.

Anticancer Properties

Research indicates that benzoxazole derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that compounds with similar structures demonstrated anti-proliferative effects against various cancer cell lines by inhibiting critical pathways involved in tumor growth and angiogenesis .

Case Study:
In a recent evaluation, derivatives of benzoxazole were synthesized and tested for their ability to inhibit cancer cell proliferation. Results showed that certain derivatives reduced cell viability significantly in vitro, indicating their potential as anticancer agents .

CompoundActivityMechanism
This compoundAnticancerInhibition of angiogenesis and cell proliferation
Related Benzoxazole DerivativesAntiproliferativeDownregulation of hypoxia-induced genes

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzoxazole derivatives possess activity against various bacterial and fungal strains. The structure-activity relationship suggests that the presence of halogen substituents enhances antimicrobial efficacy .

Case Study:
In vitro screening against mycobacterial and fungal strains demonstrated that certain benzoxazole compounds exhibited comparable or superior activity to standard antibiotics like penicillin G and ciprofloxacin .

MicroorganismCompound Effectiveness
Mycobacterium tuberculosisEffective
Candida albicansEffective

Antioxidant Properties

Benzoxazole derivatives have been recognized for their antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. Compounds similar to this compound have shown promising results in scavenging free radicals and reducing oxidative damage in cellular models .

Case Study:
A series of synthesized benzoxazole derivatives were tested for their antioxidant activity using DPPH radical scavenging assays, revealing significant protective effects against oxidative damage .

Neuroprotective Effects

Emerging research suggests that compounds with a benzoxazole core may provide neuroprotective benefits. Studies indicate that these compounds can modulate neuroinflammation and promote neuronal survival under stress conditions .

Case Study:
Investigations into the neuroprotective mechanisms revealed that certain benzoxazole derivatives could inhibit pro-inflammatory cytokines and enhance neuronal resilience in models of neurodegeneration .

Comparison with Similar Compounds

Key Structural Features :

  • Benzoxazole core : The 2-oxo-1,3-benzoxazol-3(2H)-yl moiety provides a planar aromatic system conducive to π–π interactions with biological targets.
  • Propanamide linker : The flexible three-carbon chain may facilitate optimal spatial positioning for interactions with enzymes or receptors.

Synthesis: Typical routes involve cyclization of ortho-aminophenols followed by amidation reactions. The 4-chlorobenzyl group is introduced via nucleophilic substitution or coupling strategies .

Comparison with Similar Compounds

Structural Analogs Within the Benzoxazole Class

Compound Name Substituents Molecular Formula Key Differences Biological Activity Reference
N-(4-methylbenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 4-methylbenzyl C₁₈H₁₈N₂O₃ Methyl group instead of chlorine; reduced electron-withdrawing effects Not explicitly reported, but methyl may enhance metabolic stability
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-ethoxyphenyl)propanamide 2-ethoxyphenyl C₁₉H₁₆ClN₂O₄ Ethoxy group introduces steric bulk and polarity; chlorine retained on benzoxazole Enhanced reactivity due to ethoxy’s electron-donating effects
3-(2-oxo-1,3-benzoxazol-3-yl)propanamide None (simplest analog) C₁₀H₁₀N₂O₃ Lacks chloro and benzyl groups; minimal steric hindrance Baseline activity likely lower due to absence of functionalization

Key Observations :

  • Chlorine vs.
  • Ethoxy vs. Chlorobenzyl : The ethoxy group in the 2-ethoxyphenyl analog introduces polarity, which may alter solubility and binding kinetics compared to the chloro-substituted target .

Comparison with Benzothiazole Derivatives

Benzothiazoles, which replace the oxygen atom in benzoxazole with sulfur, exhibit distinct electronic properties:

Compound Name Core Structure Substituents Biological Activity Reference
N-(4-methoxyphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide Benzothiazole 4-methoxyphenyl Antimicrobial, anticancer (attributed to sulfur’s electronegativity)
Target Compound Benzoxazole 4-chlorobenzyl Likely similar range but modulated by oxygen’s lower electronegativity

Key Observations :

  • Benzoxazoles may instead favor hydrogen bonding via oxygen .
  • Substituent Impact : The 4-chlorobenzyl group in the target compound may offer better metabolic resistance than the 4-methoxyphenyl group in benzothiazole analogs .

Substituent-Driven Activity Trends

Evidence from diverse analogs highlights substituent effects:

Functional Group Example Compound Observed Impact
Chloro Target compound Increases lipophilicity and binding affinity to hydrophobic pockets
Methoxy N-(4-methoxyphenethyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3-yl)propanamide Enhances solubility and π–π stacking but may reduce metabolic stability
Fluoro 2-(4-fluorophenoxy)-N-(4-phenyloxadiazol)propanamide Improves bioavailability and target selectivity via strong electronegativity

Key Insight : Chlorine’s balance of lipophilicity and moderate electronegativity makes it advantageous for optimizing both activity and pharmacokinetics in the target compound.

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